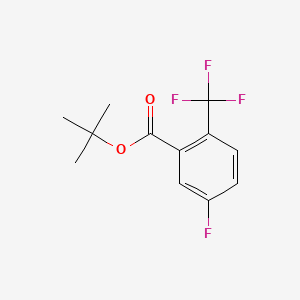

Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate

CAS No.: 2919961-88-7

Cat. No.: VC18033023

Molecular Formula: C12H12F4O2

Molecular Weight: 264.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2919961-88-7 |

|---|---|

| Molecular Formula | C12H12F4O2 |

| Molecular Weight | 264.22 g/mol |

| IUPAC Name | tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-6-7(13)4-5-9(8)12(14,15)16/h4-6H,1-3H3 |

| Standard InChI Key | JZFLWTZLYFPJHV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)C(F)(F)F |

Introduction

Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate is a chemical compound with the CAS number 2919961-88-7. Its molecular formula is C12H12F4O2, indicating it contains a tert-butyl group, a fluorine atom, a trifluoromethyl group, and a benzoate backbone . This compound is of interest in organic chemistry due to its unique functional groups, which can be used in various synthetic transformations.

Synthesis and Preparation

The synthesis of tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with tert-butanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. Alternatively, it may involve the reaction of a suitable precursor with tert-butyl chloroformate or other reagents that facilitate ester formation.

Applications and Potential Uses

While specific applications of tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. The presence of fluorine and trifluoromethyl groups can enhance the biological activity and stability of molecules, making them valuable in medicinal chemistry.

Research Findings and Related Compounds

Research in related areas often focuses on the effects of fluorine and trifluoromethyl groups on chemical reactivity and biological activity. For instance, compounds with trifluoromethyl groups have been explored for their antimalarial properties . Additionally, fluorinated compounds are commonly used in bioorthogonal chemistry, where they can participate in selective reactions under physiological conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume